2,4-dibromo-6-[(E)-{2-[(2,4-dichlorophenoxy)acetyl]hydrazinylidene}methyl]phenyl furan-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-DIBROMO-6-[(E)-{[2-(2,4-DICHLOROPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL FURAN-2-CARBOXYLATE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of bromine, chlorine, and furan groups, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-DIBROMO-6-[(E)-{[2-(2,4-DICHLOROPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL FURAN-2-CARBOXYLATE typically involves multiple steps, including halogenation, acylation, and condensation reactionsThe final step involves the formation of the imino group via a condensation reaction with 2-(2,4-dichlorophenoxy)acetamide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
2,4-DIBROMO-6-[(E)-{[2-(2,4-DICHLOROPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL FURAN-2-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines and alcohols.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .
Scientific Research Applications
2,4-DIBROMO-6-[(E)-{[2-(2,4-DICHLOROPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL FURAN-2-CARBOXYLATE has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2,4-DIBROMO-6-[(E)-{[2-(2,4-DICHLOROPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL FURAN-2-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s bromine and chlorine atoms can form strong interactions with these targets, leading to inhibition or activation of biological pathways. The furan-2-carboxylate group may also play a role in modulating the compound’s activity by enhancing its binding affinity .
Comparison with Similar Compounds
Similar Compounds
2,4-Dibromo-6-chlorophenol: Shares the bromine and phenol groups but lacks the furan-2-carboxylate and imino groups.
2,6-Dibromonaphthalene: Contains bromine atoms but has a different aromatic core structure.
2,4-Dibromo-6-[(E)-{[2-(2,4-dichlorophenoxy)acetamido]imino}methyl]phenol: Similar structure but without the furan-2-carboxylate group.
Uniqueness
Its ability to undergo various chemical reactions and its potential in scientific research make it a valuable compound for further study .
Properties
Molecular Formula |
C20H12Br2Cl2N2O5 |
---|---|
Molecular Weight |
591.0 g/mol |
IUPAC Name |
[2,4-dibromo-6-[(E)-[[2-(2,4-dichlorophenoxy)acetyl]hydrazinylidene]methyl]phenyl] furan-2-carboxylate |
InChI |
InChI=1S/C20H12Br2Cl2N2O5/c21-12-6-11(19(14(22)7-12)31-20(28)17-2-1-5-29-17)9-25-26-18(27)10-30-16-4-3-13(23)8-15(16)24/h1-9H,10H2,(H,26,27)/b25-9+ |
InChI Key |
SZRCUHBERBAYKM-YCPBAFNGSA-N |
Isomeric SMILES |
C1=COC(=C1)C(=O)OC2=C(C=C(C=C2Br)Br)/C=N/NC(=O)COC3=C(C=C(C=C3)Cl)Cl |
Canonical SMILES |
C1=COC(=C1)C(=O)OC2=C(C=C(C=C2Br)Br)C=NNC(=O)COC3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.